1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

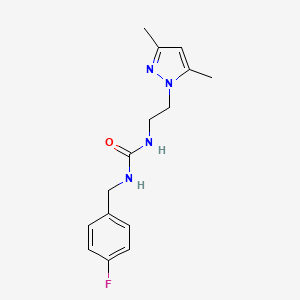

This compound is a urea derivative featuring a 4-fluorobenzyl group and a 3,5-dimethylpyrazole moiety linked via an ethyl chain. The urea scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity, which enhances interactions with biological targets. The 4-fluorobenzyl substituent may improve metabolic stability and lipophilicity, while the dimethylpyrazole group could modulate steric and electronic properties.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLYRUQVNMPROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in therapeutic contexts.

Chemical Structure and Properties

- IUPAC Name : 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

- Molecular Formula : C15H20N4O

- Molecular Weight : 288.35 g/mol

The compound features a pyrazole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds have been reported in the range of 1.9 to 2.3 µg/mL against HCT-116 and MCF-7 cell lines, suggesting a potential for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea to exhibit comparable efficacy .

The mechanism through which pyrazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. These compounds may act as inhibitors of specific enzymes or receptors involved in tumor progression.

Synthesis and Derivatives

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea can be achieved through various synthetic routes, including:

- Condensation Reactions : Combining appropriate pyrazole derivatives with urea or related compounds.

- Functional Group Modifications : Altering substituents on the benzyl group to enhance biological activity.

Study on Anticancer Properties

In a recent study focusing on similar pyrazole compounds, researchers demonstrated that certain derivatives exhibited selective inhibition of cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Core Structural Features and Substituents

The table below compares the target compound with structurally related analogs:

Physicochemical Properties

- Lipophilicity: The 4-fluorobenzyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., MK13 with dimethoxyphenyl) .

- Solubility : Urea derivatives generally exhibit moderate aqueous solubility. The ethyl linker in the target compound may reduce crystallinity compared to rigid analogs like AKB-57 .

- Melting Points : While exact data for the target compound is unavailable, analogs with aromatic substituents (e.g., phenyl in compounds) show higher melting points (>150°C) due to stronger π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.